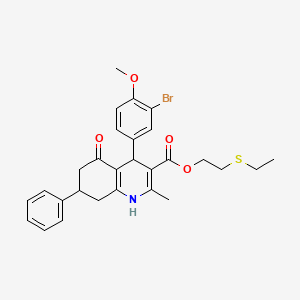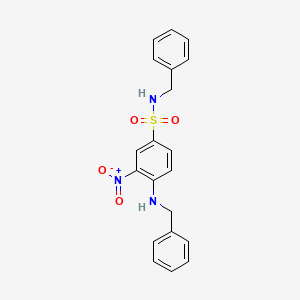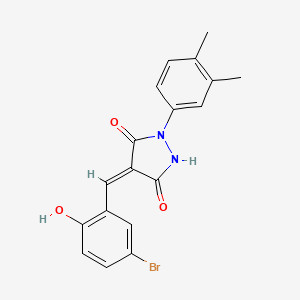
butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as BAM-15, is a chemical compound that has been recently studied for its potential use in various scientific applications. BAM-15 is a mitochondrial uncoupling agent, which means that it can disrupt the normal functioning of mitochondria in cells. This disruption can have various effects on the body, which makes BAM-15 a promising compound for scientific research.
作用机制
The mechanism of action of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the disruption of the normal functioning of mitochondria in cells. Mitochondria are responsible for producing energy in cells, and this compound can disrupt this process, leading to a decrease in energy production. This disruption can have various effects on the body, including inducing cell death in cancer cells and improving insulin sensitivity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell death by disrupting the normal functioning of mitochondria. Additionally, this compound has been shown to improve insulin sensitivity in cells, which can help to treat metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One of the primary advantages of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising candidate for cancer therapy research. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in the lab. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
未来方向
There are several potential future directions for research on butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could be in the development of new cancer therapies that use this compound as a primary treatment. Additionally, this compound could be studied further for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another potential area of research could be in the development of new mitochondrial uncoupling agents that are more effective than this compound. Finally, this compound could be studied further to determine its potential use in other areas of scientific research.
合成方法
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound is a well-established process that has been used in various research studies.
科学研究应用
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-5-13-26-22(25)21-15(2)23(17-9-7-6-8-10-17)20-12-11-18(14-19(20)21)27-16(3)24/h6-12,14H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROQEKBTTWHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)

![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)
